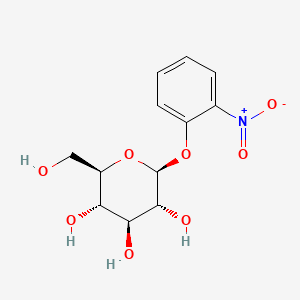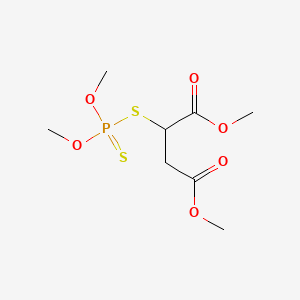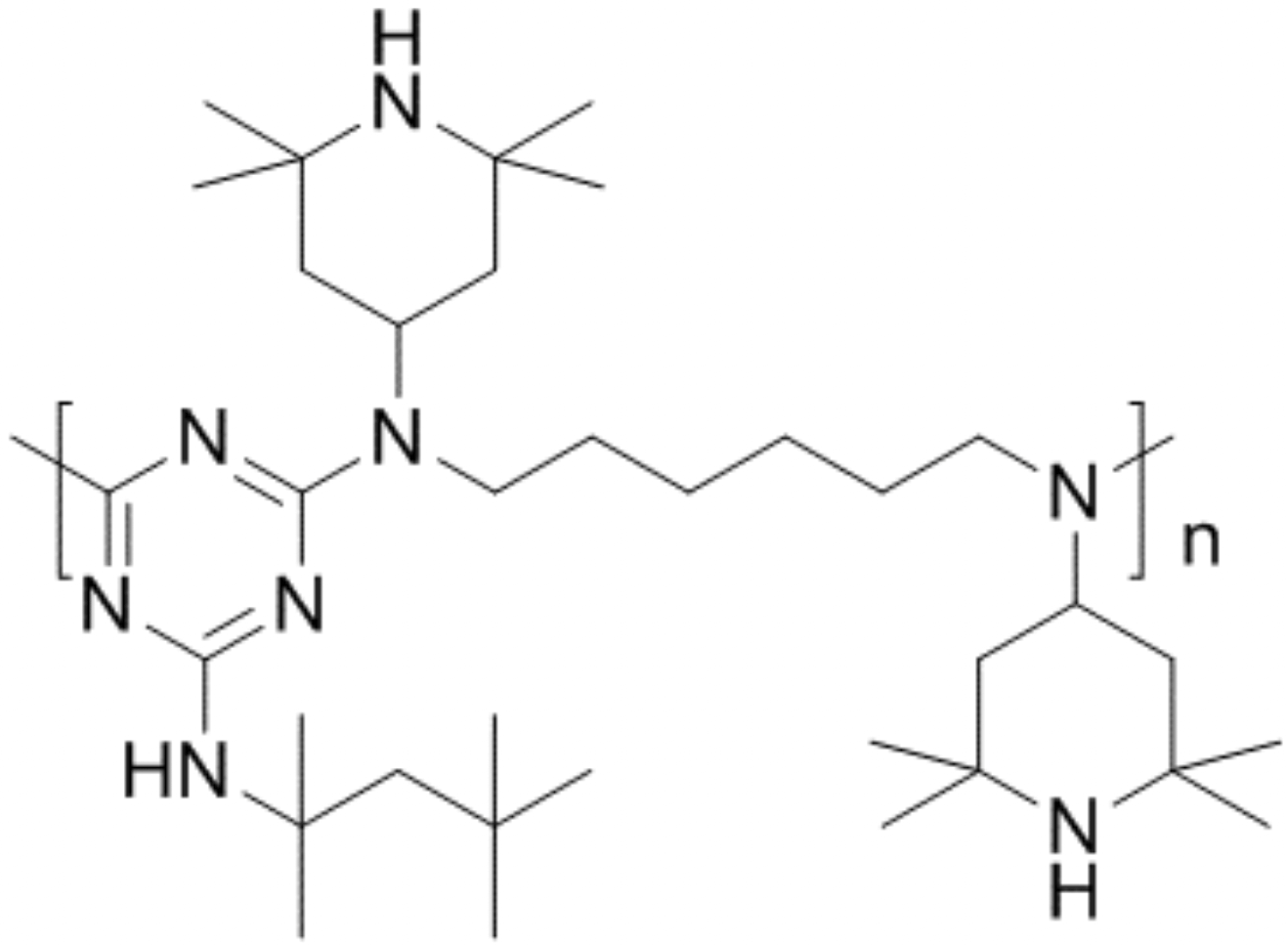
O-Methyltyrosine
Descripción general
Descripción
O-Methyltyrosine is a synthetic amino acid . It has the molecular formula C10H13NO3 . It is used as a fine chemical intermediate .
Synthesis Analysis
The synthesis of O-Methyltyrosine involves the hydroxylation of aromatic rings . The sacD/sacF/sacG in the SAC gene cluster and sfmD/sfmM2/sfmM3 in the SFM cluster are sufficient for the biosynthesis of 3-hydroxy-5-methyl-O-methyltyrosine .
Molecular Structure Analysis
O-Methyltyrosine has a molecular weight of 195.215 Da . Its structure includes a methoxy group attached to a phenyl ring .
Chemical Reactions Analysis
O-Methyltyrosine can undergo sulfur fluoride exchange (SuFEx) reactions . This reaction generates specific covalent linkages between proteins in cells and in vivo .
Physical And Chemical Properties Analysis
O-Methyltyrosine is very soluble in water . It has a molecular weight of 195.215 Da and a monoisotopic mass of 195.089539 Da .
Aplicaciones Científicas De Investigación
Genetic Code Expansion and Protein Engineering
O-Methyltyrosine (OMeY) is being explored in the field of genetic code expansion. Researchers have developed a metabolic pathway for the synthesis of OMeY, allowing organisms to biosynthesize this noncanonical amino acid (ncAA) and incorporate it into proteins. This advancement in eukaryotic genetic code expansion enhances the utility of genetic code expansion technology for multicellular organisms, providing valuable models for biological and biomedical research (Wu et al., 2022).
Diagnostic Imaging and Cancer Research
O-Methyltyrosine has applications in diagnostic imaging, particularly using positron emission tomography (PET). For example, studies have demonstrated the usefulness of fluorine-18-alpha-methyltyrosine (18F-FMT) PET in combination with fluorine-18-fluorodeoxyglucose (18F-FDG) for diagnosing sarcoidosis and differentiating it from malignant diseases (Kaira et al., 2007). Additionally, O-[11C]methyl-L-tyrosine has been evaluated as a potential tracer for imaging amino acid transport in tumors (Ishiwata et al., 2005).
Protein Research and NMR Spectroscopy
O-tert-Butyltyrosine (Tby), a derivative of tyrosine, demonstrates significant potential in protein research, particularly in nuclear magnetic resonance (NMR) spectroscopy. The tert-butyl group in Tby acts as an effective NMR tag, allowing for the observation of specific protein interactions and dynamics, even in high-molecular-weight systems. This has implications for understanding protein structure and function in greater detail (Chen et al., 2015).
Applications in Synthetic Biology
O-Methyltyrosine (OMeY) plays a significant role in synthetic biology, particularly in the field of noncanonical amino acid (ncAA) incorporation into proteins. Research in this area is focused on developing efficient selection schemes for the incorporation of OMeY into proteins in organisms like Saccharomyces cerevisiae. This has broad implications for protein engineering and the production of synthetic products (Tan et al., 2020).
Safety And Hazards
In case of exposure, it is advised to move the person into fresh air if inhaled, wash off with soap and plenty of water if there is skin contact, rinse eyes with water as a precaution if there is eye contact, and rinse mouth with water if swallowed . It is also advised to avoid dust formation and breathing vapors, mist, or gas .
Direcciones Futuras
O-Methyltyrosine has potential applications in the field of protein–protein interactions and the development of potent covalent protein drugs . The sulfonyl fluoride group in SFY, a genetically encoded Uaa o-sulfonyl fluoride-O-methyltyrosine, is able to crosslink proteins with different types of biomolecules including proteins, carbohydrates, and RNA .
Propiedades
IUPAC Name |
2-amino-3-(4-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-8-4-2-7(3-5-8)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYBMYRBIABFTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80873658 | |
| Record name | O-Methyltyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80873658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-Methyltyrosine | |
CAS RN |
7635-29-2, 3308-72-3, 6230-11-1 | |
| Record name | O-Methyltyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7635-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-Methyltyrosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003308723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-Methyl-DL-tyrosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007635292 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC101132 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101132 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC30082 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30082 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | O-Methyltyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80873658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-METHYL-DL-TYROSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S62T8L8FLU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















